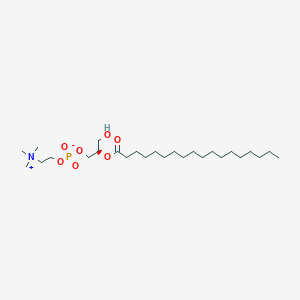
8-Amino-3,7-dihydropurin-6-on
Übersicht
Beschreibung
This compound is known for its biological activity and is considered a promising candidate for therapeutic and environmental applications.
Wissenschaftliche Forschungsanwendungen
8-aminohypoxanthine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in DNA and RNA interactions, as well as its potential as a mutagenic agent.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: In the industrial sector, it is used in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
Target of Action
8-Amino-3,7-dihydropurin-6-one, also known as Hypoxanthine , is a purine nucleoside. It plays a crucial role in the purine biosynthesis pathway . The primary targets of this compound are the enzymes involved in the purine metabolism pathway .
Mode of Action
It is known to interact with the enzymes involved in the purine metabolism pathway . These interactions can lead to changes in the activity of these enzymes, thereby affecting the synthesis and degradation of purine nucleotides .
Biochemical Pathways
8-Amino-3,7-dihydropurin-6-one is involved in the purine metabolism pathway . This pathway is responsible for the synthesis and degradation of purine nucleotides, which are essential components of DNA and RNA. Changes in the activity of this pathway can have downstream effects on DNA and RNA synthesis, and ultimately, on cell function .
Pharmacokinetics
Its metabolism and excretion would be expected to occur primarily through the liver and kidneys, respectively .
Result of Action
The molecular and cellular effects of 8-Amino-3,7-dihydropurin-6-one’s action are largely dependent on its interactions with the enzymes in the purine metabolism pathway . By influencing the activity of these enzymes, it can affect the synthesis and degradation of purine nucleotides, and thus, the synthesis of DNA and RNA .
Action Environment
The action, efficacy, and stability of 8-Amino-3,7-dihydropurin-6-one can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with 8-Amino-3,7-dihydropurin-6-one, and the specific characteristics of the individual’s metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-aminohypoxanthine typically involves the reaction of guanine derivatives under specific conditions. One common method includes the use of guanine as a starting material, which undergoes amination to introduce the amino group at the 8th position . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of 8-aminohypoxanthine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-aminohypoxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: The amino group at the 8th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions include various substituted purines and their derivatives, which can have different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-methyl-3,7-dihydro-6H-purin-6-one: This compound is a methylated derivative of 8-aminohypoxanthine and has similar biological activities.
Uniqueness
8-aminohypoxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PNP and potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
8-amino-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDXOOZGKFFGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964300 | |
| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-81-3, 45893-20-7 | |
| Record name | 8-Imino-8,9-dihydro-7H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-6,7-dihydro-1H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chlorobenzo[d]isoxazol-7-ol](/img/structure/B116358.png)




![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)







![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
